![molecular formula C27H27N3O3S2 B12050622 N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476485-72-0](/img/structure/B12050622.png)
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its intricate molecular structure, which includes a benzothieno[2,3-d]pyrimidine core, a methoxyphenyl group, and a dimethylphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: The synthesis begins with the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzothieno[2,3-d]pyrimidine intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a Friedel-Crafts acylation reaction, using a dimethylphenyl acyl chloride and a Lewis acid catalyst.
Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with a suitable thiol and acetic anhydride to form the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique molecular structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)-2-{[3-(4-hydroxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Differing by the presence of a hydroxy group instead of a methoxy group.
N-(2,5-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Differing by the presence of a chloro group instead of a methoxy group.
These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a range of biological activities that merit detailed investigation. This article reviews the current understanding of its biological activity based on existing literature and studies.
Chemical Structure and Properties
The compound has a molecular formula of C27H27N3O3S2 and a molecular weight of approximately 453.6 g/mol. The structural components include:
- A dimethylphenyl group,
- An acetamide moiety,
- A thieno[2,3-d]pyrimidine derivative with a methoxyphenyl substituent,
- A sulfanyl group.
This unique combination of substituents contributes to its potential biological properties.
Biological Activity Overview
Research on similar compounds indicates that derivatives of thieno[2,3-d]pyrimidines often exhibit significant biological activities. The specific pharmacological profile of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide requires further empirical studies to establish its efficacy and safety.
Potential Biological Activities
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds containing thienopyrimidine cores have been linked to anti-inflammatory effects in preclinical models. This suggests that N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide could exhibit similar properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The following table summarizes key compounds related to its structure and their respective biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(3-methoxyphenyl)-2-{(3-(4-chlorophenyl)-5-methylthiazol-2-yl)sulfanyl}acetamide | Similar thiazole structure | Antimicrobial |
5-Methylthieno[3,2-d]pyrimidine derivatives | Thienopyrimidine core | Anticancer |
6-Methoxythieno[3,2-d]pyrimidines | Methoxy substitution | Anti-inflammatory |
The specific combination of substituents in N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrimidine derivatives:
- Antitumor Activity : A study demonstrated that thienopyrimidine derivatives inhibited cell growth in various cancer cell lines with IC50 values ranging from 0.25 to 0.33 μM for effective compounds .
- Antimicrobial Testing : Compounds structurally similar to N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide were tested against bacterial strains and exhibited significant inhibition zones in agar diffusion assays.
Properties
CAS No. |
476485-72-0 |
---|---|
Molecular Formula |
C27H27N3O3S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-16-8-9-17(2)21(14-16)28-23(31)15-34-27-29-25-24(20-6-4-5-7-22(20)35-25)26(32)30(27)18-10-12-19(33-3)13-11-18/h8-14H,4-7,15H2,1-3H3,(H,28,31) |
InChI Key |
PRXSPLIGVSWMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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